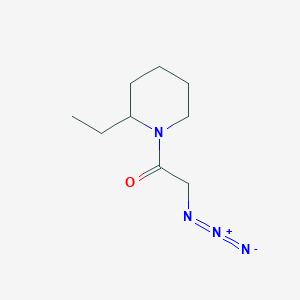

1-(Azidoacetyl)-2-ethylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.govwikipedia.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net Consequently, piperidine derivatives are integral to medicinal chemistry, with their presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov Researchers have explored numerous synthetic routes, including the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and multicomponent reactions, to access a diverse range of piperidine-based structures. nih.gov The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to a broad spectrum of biological activities. researchgate.netajchem-a.com This has made piperidine derivatives a valuable tool for medicinal chemists in the design and discovery of new therapeutic agents. nih.gov

The Azidoacetyl Moiety as a Versatile Chemical Handle in Organic Transformations

The azido (B1232118) group has gained considerable attention in organic synthesis due to its unique reactivity and stability. It serves as a versatile functional group that can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction is highly efficient, selective, and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.govyoutube.comresearchgate.net

The azidoacetyl moiety, which combines an azide (B81097) with an acetyl group, is particularly useful for bioconjugation, allowing for the precise labeling and tracking of biomolecules such as proteins, nucleic acids, and glycans. nih.govmdpi.com Beyond click chemistry, the azide group can undergo other transformations, such as the Staudinger ligation and reductive cyclization, further expanding its synthetic utility. researchgate.netscilit.com The ability to introduce the azidoacetyl group onto various molecular scaffolds provides a powerful tool for creating complex molecular architectures and functionalized biomaterials.

Overview of Academic Research Trajectories for 1-(Azidoacetyl)-2-ethylpiperidine and Cognate Azido-Piperidine Systems

While specific research on this compound is not extensively documented in publicly available literature, the broader field of azido-piperidine systems is an active area of investigation. The synthesis of such compounds typically involves the reaction of an appropriately substituted piperidine with an azidoacetylating agent. For instance, the synthesis of 1-ethylpiperidine (B146950) has been achieved through the reduction of 1-acetylpiperidine. chemicalbook.com A similar approach could be envisioned for the synthesis of 1-(azidoacetyl)piperidines.

Research into azido-containing heterocycles often focuses on their utility in synthesizing more complex nitrogen-containing ring systems through intramolecular reactions. researchgate.net For example, azido-reductive cyclization has been used to construct complex aza-heterocycles. researchgate.net The interception of reactive intermediates like methanimine (B1209239) with dienes to form piperidine-based N-heterocycles has also been explored. acs.orgacs.org

Furthermore, the combination of the piperidine scaffold with the azido functionality opens up possibilities for creating novel bioconjugates and pharmacologically active compounds. The piperidine moiety can act as a pharmacophore, while the azido group provides a handle for attaching other molecules of interest via click chemistry or other bioorthogonal reactions. This strategy has been employed in the development of probes for studying biological systems and in the synthesis of potential therapeutic agents. The synthesis and reactivity of fluorinated azidoethanes, for example, have been studied for their application in creating novel fluorinated heterocycles through cycloaddition reactions. nih.gov

Data Tables

Table 1: Properties of Piperidine

| Property | Value |

| Chemical Formula | C5H11N |

| Molar Mass | 85.150 g·mol−1 |

| Appearance | Colorless liquid |

| Boiling Point | 106 °C (223 °F; 379 K) |

| Solubility in water | Miscible |

| Acidity (pKa) | 11.22 (protonated) |

Source: wikipedia.org

Table 2: Key Reactions Involving the Azido Group

| Reaction | Description | Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. | Bioconjugation, drug discovery, materials science. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne (B158145). | In vivo imaging and labeling of biomolecules. mdpi.com |

| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which is then trapped by an electrophile. | Peptide synthesis and protein modification. researchgate.net |

| Azido-Reductive Cyclization | An intramolecular reaction of an azide with a reducing agent to form a cyclic amine. | Synthesis of N-heterocycles. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-(2-ethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-2-8-5-3-4-6-13(8)9(14)7-11-12-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFXOLGWEBQHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 1 Azidoacetyl 2 Ethylpiperidine and Its Precursors

Synthetic Approaches to 2-Ethylpiperidine (B74283) Scaffolds

The synthesis of 2-substituted piperidines, such as 2-ethylpiperidine, is a well-explored area of organic chemistry due to the prevalence of this structural motif in natural products and pharmaceuticals. Methodologies can be broadly categorized into strategies that modify a pre-existing ring and those that construct the ring system through cyclization.

While reductive alkylation is most commonly associated with the formation of C-N bonds at the nitrogen atom of a pre-formed piperidine (B6355638) ring, the principles of reductive amination are central to many synthetic routes. researchgate.netnih.gov In the context of N-alkylation, a piperidine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium borohydride (B1222165) or hydrogen with a metal catalyst. researchgate.net This process is a cornerstone in pharmaceutical chemistry for building molecular complexity. researchgate.net

For the synthesis of the 2-ethylpiperidine scaffold itself, direct N-alkylation is not the primary route. However, related reductive amination techniques are employed in ring-closing procedures, as discussed in subsequent sections.

The de novo synthesis of the piperidine ring is a versatile approach that allows for precise control over substituent placement. These reactions typically involve forming one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into the six-membered ring. nih.gov

Recent advances have enabled the synthesis of substituted piperidines through the oxidative amination of non-activated alkenes. nih.gov This method involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing another functional group. nih.gov One reported strategy utilizes a gold(I) complex as a catalyst in conjunction with an iodine(III) oxidizing agent to cyclize linear amino-alkenes into piperidine derivatives. nih.gov Another approach employs a palladium catalyst with a novel pyridine-oxazoline ligand for an enantioselective version of this transformation. nih.gov These methods provide a modern route to substituted piperidines from simple acyclic starting materials.

Table 1: Catalytic Systems for Oxidative Amination of Alkenes

| Catalyst System | Oxidizing Agent | Key Feature |

|---|---|---|

| Gold(I) Complex | Iodine(III) Agent | Forms N-heterocycle and introduces an O-substituent. nih.gov |

| Palladium/Pyridine-Oxazoline | Not specified | Enables enantioselective cyclization. nih.gov |

Intramolecular reductive amination is a powerful and widely used method for constructing the piperidine ring. researchgate.netchim.it This strategy typically involves a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl). The condensation of the amine with the carbonyl group forms a cyclic imine or iminium ion, which is then reduced to the piperidine. nih.gov

A particularly effective variant is the double reductive amination (DRA) of a dicarbonyl compound with an amine source. chim.it This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a final reduction to yield the piperidine ring. chim.it Sugar-derived dicarbonyl compounds are often used as precursors to ensure specific stereochemistry in the final product. chim.it

Table 2: Reductive Amination Approaches for Piperidine Synthesis

| Method | Precursor | Key Intermediate | Reducing Agents |

|---|---|---|---|

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Cyclic iminium ion | H₂, Pd/C; NaBH₄; NaBH₃CN. researchgate.net |

| Double Reductive Amination (DRA) | Dicarbonyl compound + Amine | Imines and cyclic imines | H₂ (at 35 atm); NaBH₃CN. chim.it |

Biocatalysis offers a green and highly selective alternative for synthesizing chiral piperidine derivatives. chemistryviews.orgresearchgate.net Enzymes can perform specific C-H oxidation or amination reactions with high enantio- and regioselectivity. For instance, engineered hydroxylase enzymes, such as proline-4-hydroxylase (P4H) and ectoine 5-hydroxylase, have been used to introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org These hydroxylated intermediates can then be further modified using other chemical methods, such as radical cross-coupling, to assemble complex, three-dimensional piperidine structures. chemistryviews.org Another approach involves using transaminases to generate reactive imine intermediates that can then undergo complexity-building reactions like the Mannich reaction in a bio-organocatalytic cascade. ucd.ie Lipases have also been immobilized and used as reusable biocatalysts for the multicomponent synthesis of highly functionalized piperidines. researchgate.net

A less conventional but powerful strategy for synthesizing substituted piperidines involves the modification of a pyridine (B92270) ring. The Zincke reaction allows for the transformation of pyridines into pyridinium salts, which can then be ring-opened using amines to form acyclic intermediates known as Zincke imines or Zincke aldehydes. nsf.govnih.govwikipedia.org

This synthetic maneuver temporarily converts the electron-deficient aromatic pyridine into a more reactive, electron-rich azatriene system. nsf.govnih.gov This acyclic intermediate can undergo regioselective reactions, such as halogenation, that are difficult to achieve on the original pyridine ring. nsf.govnih.govchemrxiv.org Following the modification of the acyclic intermediate, a ring-closing step can be initiated to form a new, substituted pyridine. This substituted pyridine can then be readily reduced through catalytic hydrogenation to yield the corresponding substituted piperidine. This ring-opening/ring-closing strategy provides access to substitution patterns that are not easily accessible through direct functionalization. nsf.govnih.gov

Cyclization Reactions for the Construction of Piperidine Ring Systems

Introduction of the Azidoacetyl Moiety

The azidoacetyl group (-COCH₂N₃) is a key functional component of the target molecule. Its introduction onto the 2-ethylpiperidine scaffold is typically achieved through a two-step process: acylation of the piperidine nitrogen followed by the introduction of the azide (B81097) group, or by direct acylation with an azido-functionalized reagent.

Nucleophilic Substitution Reactions for Azide Introduction

A common and efficient method for introducing the azide functionality is through a nucleophilic substitution reaction (Sₙ2). This reaction involves the displacement of a suitable leaving group by an azide anion, typically from an alkali metal azide salt.

In the context of synthesizing 1-(azidoacetyl)-2-ethylpiperidine, this strategy begins with the preparation of an N-haloacetylated precursor, such as 1-(chloroacetyl)-2-ethylpiperidine. This intermediate is then treated with a source of azide ions, like sodium azide (NaN₃) or tetrabutylammonium azide, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The azide ion acts as a potent nucleophile, attacking the carbon atom bearing the halogen (e.g., chlorine) and displacing it to form the desired azidoacetyl compound.

The general reaction is depicted as follows: 1-(Chloroacetyl)-2-ethylpiperidine + NaN₃ → this compound + NaCl

The efficiency of this Sₙ2 reaction is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the choice of solvent, and the reaction temperature. The use of polar aprotic solvents is crucial as they solvate the cation (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic, thus promoting a favorable reaction rate.

Amide Bond Formation and Acylation of Piperidine Nitrogen

The formation of the amide bond between the 2-ethylpiperidine nitrogen and the acetyl group is a fundamental step in the synthesis. This acylation can be performed using various methods, with the choice often dictated by the desired precursor for the subsequent azide introduction. researchgate.net

A highly effective method involves the use of a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. In this approach, 2-ethylpiperidine is treated with the acyl halide, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) and an inert solvent (e.g., dichloromethane or tetrahydrofuran). The base serves to neutralize the hydrogen halide (e.g., HCl) that is generated as a byproduct, driving the reaction to completion.

An alternative strategy involves using a carboxylic acid coupling agent. researchgate.net For instance, chloroacetic acid can be coupled directly with 2-ethylpiperidine using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack from the piperidine nitrogen to form the amide bond. This method is often preferred when milder reaction conditions are required.

| Acylation Method | Acylating Agent | Typical Conditions | Key Features |

| Acyl Halide | Chloroacetyl chloride | Triethylamine, Dichloromethane, 0°C to RT | Fast, high-yielding, but generates corrosive HCl byproduct. |

| Carboxylic Acid Coupling | Chloroacetic acid | DCC or EDC, DMAP (cat.), Dichloromethane, RT | Milder conditions, suitable for sensitive substrates. |

Convergent and Divergent Synthesis Strategies for this compound

Multi-Step Reaction Sequences and Strategic Planning

Linear Sequence: In a linear (or sequential) strategy, the 2-ethylpiperidine starting material is modified step-by-step. A typical linear route would involve:

Acylation of 2-ethylpiperidine with chloroacetyl chloride to yield 1-(chloroacetyl)-2-ethylpiperidine.

Convergent Sequence: A convergent strategy involves the separate synthesis of key fragments of the target molecule, which are then combined in a final step. nih.govnih.gov For this target molecule, a convergent approach would be:

Fragment A Synthesis: Preparation of azidoacetic acid. This is typically done by reacting sodium azide with an ester of bromoacetic acid, followed by hydrolysis.

Fragment B Synthesis: Preparation of enantiomerically pure 2-ethylpiperidine (discussed in 2.3.2).

Final Coupling: Amide bond formation between azidoacetic acid (Fragment A) and 2-ethylpiperidine (Fragment B) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Chemical Reactivity and Transformation Pathways of 1 Azidoacetyl 2 Ethylpiperidine

Fundamental Reactivity of the Azido (B1232118) Group

The azido group (–N₃) is an energy-rich functional group known for its diverse reactivity, primarily involving the loss of dinitrogen gas (N₂) or acting as a 1,3-dipole.

Thermal and Catalytic Nitrogen Extrusion Reactions

Organic azides, including N-azidoacetyl amides, can undergo extrusion of N₂ upon thermal or photochemical stimulation to generate highly reactive nitrene intermediates. This process is a foundational method for forming new nitrogen-containing structures.

The thermal decomposition of 1-(Azidoacetyl)-2-ethylpiperidine would be expected to produce a nitrene. This highly electrophilic intermediate can then undergo several rapid subsequent reactions, most commonly intramolecular C-H insertion or rearrangement. Given the structure of the molecule, insertion into the C-H bonds of the ethyl group or the piperidine (B6355638) ring is possible, leading to the formation of various bicyclic or strained lactam products. However, these reactions often suffer from a lack of selectivity and can produce a mixture of products, making them less synthetically controlled compared to other azide (B81097) reactions. Catalytic nitrogen extrusion, often employing transition metal complexes (e.g., rhodium or copper), can offer greater control and selectivity over the reaction pathway, but this application remains less common than the cycloaddition or reduction pathways for simple azides.

Reductive Transformations of the Azido Moiety

The reduction of the azido group to a primary amine is a robust and widely used transformation in organic synthesis. This reaction provides a straightforward method to convert this compound into its corresponding amino derivative, 1-(aminoacetyl)-2-ethylpiperidine.

Several reliable methods exist for this transformation:

Staudinger Reduction: This classic method involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide. This reaction is known for its mild conditions and high functional group tolerance. The reactivity of α-azidoacetyl hydrazides in Staudinger-type reactions has been shown to be influenced by intramolecular hydrogen bonding, which can accelerate the reaction compared to simple alkyl azides. mdpi.com

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a highly efficient method for reducing azides to amines. youtube.com This method is often clean and high-yielding, with the only byproduct being nitrogen gas.

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or lithium aluminum hydride (LAH) can also effect the reduction, although these may also reduce the amide functionality if conditions are not carefully controlled. youtube.com

Unexpected reactions, such as nitrogen-nitrogen bond cleavage of the hydrazide itself, have been observed in related N-azidoacetyl hydrazide systems under certain synthesis conditions, highlighting the unique reactivity that adjacent functional groups can impart. mdpi.com

Cycloaddition Reactions: The "Click Chemistry" Paradigm

The most prominent and synthetically valuable reaction of the azido group in this compound is its participation in 1,3-dipolar cycloaddition reactions. This is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, enabling the efficient and selective formation of 1,2,3-triazole rings from an azide and a terminal alkyne. nih.govrsc.org This reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous solvents, making it suitable for a vast range of applications from materials science to bioconjugation. nih.govnih.gov For this compound, the CuAAC reaction provides a powerful method for covalently linking the piperidine scaffold to a multitude of alkyne-containing molecules.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govresearchgate.net The presence of the copper catalyst dramatically accelerates the reaction and, crucially, controls the regiochemical outcome. researchgate.net

In contrast to the uncatalyzed Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the CuAAC reaction is distinguished by its exquisite regioselectivity. nih.gov The reaction of an organic azide like this compound with a terminal alkyne (R-C≡CH) almost exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. rsc.org

This high regioselectivity is a direct consequence of the copper-catalyzed mechanism. nih.govresearchgate.net Computational studies suggest that the reaction proceeds through a dinuclear copper intermediate where the terminal nitrogen of the azide attacks the copper-activated internal carbon of the alkyne, leading specifically to the 1,4-isomer. researchgate.netresearchgate.net This predictable outcome is a key reason for the widespread adoption of the CuAAC reaction.

| Reactant A (Azide) | Reactant B (Alkyne) | Product (Regioisomer) |

| This compound | Phenylacetylene | 1-((1-(4-phenyl-1H-1,2,3-triazol-1-yl))acetyl)-2-ethylpiperidine (1,4-isomer) |

| This compound | Propargyl alcohol | 1-((1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl))acetyl)-2-ethylpiperidine (1,4-isomer) |

| This compound | Hex-1-yne | 1-((1-(4-butyl-1H-1,2,3-triazol-1-yl))acetyl)-2-ethylpiperidine (1,4-isomer) |

Table 1: Predicted Regioselective Products of the CuAAC Reaction with this compound and Various Terminal Alkynes.

The success of the CuAAC reaction hinges on the catalytic system used to generate and maintain the active copper(I) oxidation state. A variety of systems have been developed and optimized for different substrates and applications.

Copper Sources:

Copper(I) Salts: Direct sources of the active catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly used, particularly in organic solvents. nih.gov

Copper(II) Salts with a Reducing Agent: The most common system, especially for aqueous reactions, involves a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) combined with a reducing agent to generate Cu(I) in situ. Sodium ascorbate (B8700270) is the most frequently used reductant. nih.gov This approach avoids the need to handle potentially unstable Cu(I) salts.

Ligands: To stabilize the Cu(I) catalyst from disproportionation and oxidation and to accelerate the reaction, various ligands are often employed.

Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular ligand that protects the copper(I) ion.

Bathophenanthroline disulfonate (BPS) is another effective ligand, particularly useful in bioconjugation protocols. nih.gov

N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands that form highly stable and active copper complexes, allowing for very low catalyst loadings. nih.gov

Solvents and Conditions: The CuAAC reaction is remarkably versatile in its choice of solvent. It can be performed in a wide range of organic solvents (e.g., THF, DMSO, t-BuOH) and, notably, in water or mixtures of water and alcohol, which is ideal for "green" chemistry and biological applications. mdpi.com Some systems even work efficiently under solvent-free mechanochemical conditions, such as ball milling. beilstein-journals.org Reactions are typically run at room temperature and proceed to completion within minutes to hours.

| Copper Source | Reducing Agent | Ligand | Solvent System | Typical Conditions |

| CuSO₄·5H₂O | Sodium Ascorbate | None / TBTA | H₂O/t-BuOH (1:1) | Room Temperature, 1-12 h |

| CuI | None | DIPEA | THF or CH₂Cl₂ | Room Temperature, 2-24 h |

| Cu₂O nanoparticles | None | PVP | Water | 100 °C, 2 h |

| [(NHC)CuBr] | None | None | Neat (solvent-free) | Room Temperature, <1 h |

| Copper Powder (Cu(0)) | None | None | Ball Milling | Room Temperature, 1 h |

Table 2: Representative Catalytic Systems and Conditions for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for a toxic copper catalyst. sigmaaldrich.comnih.gov This reaction involves the [3+2] cycloaddition of an organic azide with a strained cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn The reaction is driven by the release of ring strain in the alkyne, leading to the formation of a stable triazole linkage. magtech.com.cn

Theoretically, the azide moiety of this compound would be an excellent substrate for SPAAC. It could react with various strained alkynes like dibenzocyclooctynols (DIBO) or difluorinated cyclooctynes (DIFO) to form covalent conjugates. nih.gov The rate of these reactions is highly dependent on the structure of the cycloalkyne. magtech.com.cn However, no specific studies detailing the reaction kinetics, yields, or even the successful execution of a SPAAC reaction with this compound have been found.

Staudinger Ligation and Related Chemoselective Transformations

The Staudinger ligation is another powerful chemoselective reaction that forms an amide bond from an azide and a specifically engineered triarylphosphine. sigmaaldrich.comthermofisher.com The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide. sigmaaldrich.com A key advantage is its high chemoselectivity and biocompatibility. thermofisher.comnih.gov

As a molecule containing an azide, this compound is a potential candidate for Staudinger ligation. It could be coupled with phosphine-functionalized molecules, such as peptides or reporter tags, to create more complex structures. organic-chemistry.org Traceless versions of this ligation are particularly elegant, leaving no residual atoms from the phosphine reagent in the final product. organic-chemistry.org Despite this theoretical potential, the scientific literature lacks any published examples of Staudinger ligation being performed on this compound.

Other 1,3-Dipolar Cycloadditions Involving Azides

Beyond the copper-catalyzed and strain-promoted azide-alkyne cycloadditions, azides can participate in a broader range of 1,3-dipolar cycloaddition reactions, a class of reactions established by Rolf Huisgen. wikipedia.orgorganic-chemistry.org These reactions involve the combination of a 1,3-dipole (the azide) with a "dipolarophile," which is typically an alkene or alkyne, to form a five-membered heterocycle. wikipedia.org

For instance, the azide of this compound could potentially react with electron-deficient alkenes to form unstable triazoline intermediates, which might then undergo further transformations. nih.gov Reactions with various acetylenic compounds could also yield 1,2,3-triazole derivatives. nih.gov The regioselectivity of such cycloadditions would be a key aspect to investigate. organic-chemistry.org However, specific experimental data, including reaction conditions and product characterization for such reactions involving this compound, are not available.

Reactivity and Functionalization of the Piperidine Ring System

The piperidine ring is a common scaffold in many natural products and pharmaceuticals, and its functionalization is a well-explored area of organic synthesis.

The 2-ethylpiperidine (B74283) core of the target molecule possesses a secondary amine within the ring structure, which is acylated to form the N-azidoacetyl group. This amide linkage would likely influence the reactivity of the piperidine nitrogen. Further functionalization would likely target the C-H bonds of the ring. Directing group strategies could be employed to achieve site-selective C-H activation for introducing new substituents. However, no specific studies on the electrophilic or nucleophilic modification of the this compound ring have been reported.

The 2-ethylpiperidine moiety contains a stereocenter at the C2 position. Any transformation on the piperidine ring would need to consider the stereochemical outcome of the reaction. For instance, reactions that create a new stereocenter on the ring could lead to diastereomeric products. The existing ethyl group could potentially direct incoming reagents to a specific face of the ring, thereby exerting stereochemical control. Ring transformation reactions, for example, could be used to create stereospecifically substituted azaheterocycles. nih.gov Yet, there is no research documenting stereocontrolled transformations on the this compound scaffold.

Mechanistic Investigations of Reactions Involving 1 Azidoacetyl 2 Ethylpiperidine

Elucidation of Reaction Mechanisms for Azide-Based Transformations

The azide (B81097) moiety in 1-(Azidoacetyl)-2-ethylpiperidine is a key functional group that dictates its reactivity in various transformations. One of the fundamental reactions of organic azides is their participation in [3+2] cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction leads to the formation of 1,2,3-triazoles. The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide through a six-membered copper-containing intermediate to yield the triazole product.

Another significant transformation of the azido (B1232118) group is its reduction to an amine. This can be achieved using various reducing agents, such as triphenylphosphine (B44618) in the Staudinger reaction. The mechanism of the Staudinger reaction involves the initial nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to form an aza-ylide, which can be subsequently hydrolyzed to the corresponding amine and phosphine oxide.

Furthermore, azidoacetyl compounds can undergo intramolecular cyclization reactions. For instance, in the presence of a suitable catalyst, the azide can react with the carbonyl group or other functionalities within the molecule. The specific pathway and products of such reactions are highly dependent on the reaction conditions and the molecular structure.

Recent research has also explored the transformations of related azido compounds. For example, studies on 2-alkynyl aryl and benzyl (B1604629) azide derivatives have shown that they can be converted into indoles and quinolines through transition metal catalysis, involving gold, copper, rhodium, palladium, and silver catalysts. researchgate.net These reactions proceed through complex mechanisms involving the formation of metal carbene intermediates or intramolecular Schmidt-type reactions. researchgate.net

Mechanistic Role of Catalysts in Synthetic Pathways

Catalysts play a pivotal role in directing the synthetic pathways of reactions involving this compound and related compounds. In the context of azide-based transformations, transition metal catalysts are of paramount importance.

Copper(I) Catalysis: As mentioned, copper(I) is a highly effective catalyst for the azide-alkyne cycloaddition. The role of the copper(I) catalyst is to lower the activation energy of the cycloaddition, allowing the reaction to proceed under mild conditions with high regioselectivity, favoring the formation of the 1,4-disubstituted triazole isomer.

Nickel(II) Catalysis: Chiral Nickel(II) complexes have been utilized in asymmetric aldol (B89426) reactions of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes. nih.gov In these reactions, the nickel catalyst, in conjunction with a chiral ligand like Tol-BINAP, acts as a Lewis acid to activate the thioimide and control the stereochemical outcome of the reaction. nih.gov Theoretical calculations have supported a mechanistic model where a silyl (B83357) triflate converts the nickel(II) chloride precatalyst into the active catalytic species. nih.gov

Iridium(III) Catalysis: In the synthesis of substituted piperidines, iridium(III) catalysts have been employed in hydrogen-borrowing [5+1] annulation methods. nih.gov The mechanism involves two sequential cascades catalyzed by iridium(III): oxidation of a hydroxyl group, amination, and subsequent reduction of an imine via hydrogen transfer mediated by the metal catalyst. nih.gov

Other Metal Catalysts: Gold, rhodium, palladium, and silver catalysts have also been shown to be effective in promoting transformations of azide-containing molecules, leading to the formation of various heterocyclic structures. researchgate.net For instance, gold catalysts can activate alkynes towards nucleophilic attack by the azide, leading to cyclization products. researchgate.net

The table below summarizes the role of various catalysts in transformations involving azido and piperidine-containing compounds.

| Catalyst | Reaction Type | Mechanistic Role |

| Copper(I) | Azide-Alkyne Cycloaddition | Lowers activation energy, controls regioselectivity |

| Nickel(II) | Asymmetric Aldol Reaction | Lewis acid activation, stereochemical control |

| Iridium(III) | Hydrogen-Borrowing Annulation | Catalyzes oxidation-amination-reduction cascade |

| Gold/Palladium/Rhodium | Cyclization of Alkynyl Azides | Activation of alkyne, formation of carbene intermediates |

Computational and Theoretical Approaches to Reaction Pathway Analysis

Computational and theoretical chemistry provides invaluable insights into the reaction mechanisms involving complex molecules like this compound. Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways, identifying transition states, and determining activation energies.

For instance, computational studies on the SNAr reaction of dinitropyridines with piperidine (B6355638) have utilized DFT to model the reaction pathways, revealing that the reaction proceeds through a Meisenheimer complex. nih.gov These calculations showed that the presence of a base catalyst significantly lowers the activation barrier for the decomposition of this intermediate. nih.gov

In the context of azide chemistry, theoretical calculations have been instrumental in understanding the stereochemical outcome of reactions. For the Ni(II)-catalyzed asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, theoretical models have been developed to explain the observed stereoselectivity. nih.gov

Molecular dynamics simulations can further enrich the understanding of catalyst-substrate interactions. Such simulations have been used to study the binding modes of piperidine-based compounds to biological targets, revealing crucial amino acid residues involved in the interaction. nih.govrsc.org This information is vital for the structure-based design of new molecules with specific biological activities. nih.govrsc.org

The combination of experimental and computational approaches provides a comprehensive picture of the reaction mechanisms, enabling chemists to optimize reaction conditions and design novel synthetic strategies.

Advanced Applications in Organic Synthesis and Chemical Biology Research

Integration into Complex Molecular Architectures

The dual functionality of 1-(Azidoacetyl)-2-ethylpiperidine, possessing a reactive azide (B81097) for cycloaddition reactions and a stable piperidine (B6355638) core, makes it a valuable synthon for constructing intricate molecular frameworks. This is particularly evident in the synthesis of heterocyclic compounds and in the generation of compound libraries for pharmaceutical research.

Synthesis of Architecturally Diverse Nitrogen-Containing Heterocycles (e.g., Triazoles, Quinolines, Isoxazolines)

The azide group is a key functional group for the synthesis of nitrogen-containing heterocycles. kit.edu The reactivity of the azide in this compound allows it to be a precursor for various heterocyclic systems.

Triazoles: The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". In this reaction, the azide moiety of this compound reacts with an alkyne-containing molecule. This reaction can be catalyzed by copper(I), leading to 1,4-disubstituted triazoles, or can proceed under thermal conditions or with strained alkynes to yield mixtures of regioisomers or specific isomers. This method provides a highly efficient and modular route to incorporate the 2-ethylpiperidine (B74283) scaffold into a stable, five-membered triazole ring system, which is a common motif in medicinal chemistry. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Quinolines: While direct conversion is less common, the azide functionality can be used in more complex, multi-step synthetic pathways to generate quinoline (B57606) structures. For instance, intramolecular cyclization strategies involving an azide and a suitably positioned alkyne on a benzene (B151609) ring are known to produce quinolines. organic-chemistry.org In such a synthetic design, the this compound moiety could be attached to a precursor molecule that undergoes subsequent cyclization to form a quinoline ring, thereby tethering the piperidine group to the final heterocyclic product. nih.gov

Isoxazolines: Isoxazolines are typically synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. researchgate.net The azide group in this compound is not a direct precursor to a nitrile oxide. However, in a multi-step synthesis, the piperidine-containing fragment could be introduced before or after the formation of the isoxazoline (B3343090) ring, which itself is a valuable scaffold in drug discovery. nih.govnih.gov Synthetic strategies could involve creating a derivative of this compound that also contains an alkene, which could then react with a nitrile oxide to form the desired isoxazoline.

| Reactant Class | Heterocycle Formed | Key Reaction Type |

| Alkynes | 1,2,3-Triazoles | 1,3-Dipolar Cycloaddition |

| Ortho-alkynylaryl precursors | Quinolines | Intramolecular Cyclization |

| Alkenes (with nitrile oxides) | Isoxazolines | 1,3-Dipolar Cycloaddition |

Construction of Scaffolds for Compound Library Generation in Drug Discovery Research (Focus on Synthetic Methodology)

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The compound this compound is an ideal starting material for creating libraries of diverse compounds for drug discovery screening. Its utility lies in the robust and highly specific nature of the reactions involving the azide group.

The primary synthetic methodology employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's reliability, high yield, and tolerance of a wide variety of functional groups allow for the rapid assembly of a large number of distinct molecules. The process involves reacting this compound with a diverse collection of terminal alkynes. Each alkyne introduces a different chemical substituent, leading to a library of triazole-linked piperidine derivatives. This modular approach enables the systematic exploration of the chemical space around the 2-ethylpiperidine core to identify compounds with desired biological activities.

Bioconjugation and Bio-orthogonal Labeling Strategies

Bio-orthogonal chemistry refers to reactions that can be performed in a living system without interfering with native biochemical processes. The azide group of this compound is a premier example of a bio-orthogonal handle, enabling its use in the precise labeling and study of biomolecules.

Site-Directed Functionalization and Labeling of Biomolecules in Chemical Biology

The ability to label specific proteins or other biomolecules within their native environment is crucial for understanding their function, localization, and interactions. The azide group on this compound allows it to participate in bio-orthogonal ligation reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC) or the Staudinger ligation.

In a typical strategy, a biomolecule of interest is first genetically or chemically modified to incorporate a complementary reactive handle, such as a strained alkyne (e.g., dibenzocyclooctyne, DIBO). nih.gov Subsequently, the system is treated with an azide-containing probe. Alternatively, a biomolecule can be modified to contain an azide, for example by incorporating an azido-amino acid like p-azido-L-phenylalanine (azF). nih.govnih.gov This azide-modified biomolecule can then be selectively labeled by reacting it with a probe containing a strained alkyne. This allows for the site-specific attachment of reporter tags like fluorescent dyes or affinity tags like biotin, enabling visualization and purification of the target biomolecule. nih.gov The this compound unit would be part of the probe, linking the reporter tag to the reactive azide.

Modification of Oligonucleotides and Nucleic Acids (RNA/siRNA) for Research Probes

The chemical modification of nucleic acids, such as RNA and small interfering RNA (siRNA), is essential for their use as therapeutic agents and research tools. researchgate.net Modifications can enhance stability, improve cellular uptake, and reduce off-target effects. nih.govresearchgate.net

The azide functionality of this compound makes it suitable for the post-synthetic modification of oligonucleotides. In this approach, an oligonucleotide is first synthesized to include a nucleotide that has been modified with a reactive partner for the azide, such as a terminal alkyne. The alkyne-modified RNA can then be reacted with an azide-containing molecule like this compound (or a derivative carrying a cargo like a dye) via CuAAC or SPAAC. This "clicks" the piperidine-containing moiety onto the nucleic acid. nih.gov Such modified oligonucleotides can serve as probes to study nucleic acid interactions or as siRNAs with potentially altered properties. For instance, attaching specific chemical groups can influence the biological activity and specificity of siRNA. nih.gov

| Application Area | Target Biomolecule | Key Bio-orthogonal Reaction | Purpose |

| Proteomics | Proteins | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Site-specific labeling, imaging, affinity purification |

| Genomics/Transcriptomics | Oligonucleotides (RNA, siRNA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Creation of research probes, therapeutic modification |

Analytical Methodologies for Structural and Mechanistic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework of 1-(Azidoacetyl)-2-ethylpiperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

In ¹H NMR, the signals for the protons on the piperidine (B6355638) ring are expected to appear in a complex pattern, typically between 1.2 and 3.5 ppm. hmdb.ca The ethyl group substituent would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, shifted by the adjacent C2 carbon of the ring. niscpr.res.in The methylene protons of the azidoacetyl group are adjacent to both a carbonyl group and an azide (B81097), which would shift their signal downfield. oregonstate.edu Due to restricted rotation around the amide C-N bond, it is possible to observe two distinct sets of signals for the piperidine ring and ethyl group protons, representing different rotational isomers (rotamers).

In ¹³C NMR spectroscopy, the chemical shifts are spread over a much wider range (0-220 ppm), typically allowing for the resolution of a distinct signal for each of the nine carbon atoms in the molecule. libretexts.org The carbonyl carbon of the amide is the most deshielded, with a predicted chemical shift in the 165-175 ppm range. libretexts.orgyoutube.com Carbons directly bonded to the nitrogen atom (C2 and C6 of the piperidine ring and the methylene carbon of the acetyl group) are also shifted downfield. rsc.orgchemicalbook.com The remaining carbons of the piperidine ring and the ethyl group would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide C=O | - | 168-172 |

| N-CO-CH₂-N₃ | 3.8 - 4.2 | 50-55 |

| Piperidine C2-H | 4.0 - 4.5 | 55-60 |

| Piperidine C6-H | 3.0 - 3.8 | 45-50 |

| Piperidine C3,C4,C5-H | 1.4 - 1.9 | 20-30 |

| Ethyl -CH₂- | 1.5 - 2.0 | 25-30 |

| Ethyl -CH₃ | 0.8 - 1.1 | 10-15 |

| Note: Predicted values are based on typical shifts for N-acyl piperidines and substituted alkanes. Actual values may vary. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. youtube.com The IR spectrum provides a distinct "fingerprint" based on the vibrational frequencies of the molecule's covalent bonds.

The two most prominent and diagnostic absorptions for this compound are from the azide and amide groups.

Azide (N₃) Asymmetric Stretch : Organic azides exhibit a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. researchgate.netacs.org This peak is typically found in a relatively uncluttered region of the spectrum, around 2100-2140 cm⁻¹. nih.govnih.gov Its presence is a clear indicator of the successful incorporation of the azide moiety.

Amide (C=O) Stretch : Tertiary amides, such as the one in the target molecule, show a strong carbonyl (C=O) stretching absorption. spectroscopyonline.com This band is typically observed in the range of 1630–1680 cm⁻¹. pg.edu.pludel.edu

C-H Stretch : The molecule also contains numerous sp³-hybridized C-H bonds in the piperidine ring and ethyl group, which give rise to stretching vibrations in the 2850–2950 cm⁻¹ region. ucla.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

| Amide (-CONR₂) | C=O Stretch | 1630 - 1680 | Strong |

| Alkane (C-H) | Stretch | 2850 - 2950 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (molecular formula: C₉H₁₆N₄O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the molecular ion peak with high precision.

Under electron ionization (EI), the molecular ion ([M]⁺•) would undergo predictable fragmentation. The fragmentation of organic azides is often initiated by the loss of a stable nitrogen molecule (N₂). dtic.milresearchgate.net Subsequent fragmentation pathways can provide evidence for the different parts of the structure. Key predicted fragmentation pathways include:

Loss of N₂ : The initial loss of a nitrogen molecule (28 Da) from the azide group is a common fragmentation for azides. nih.govresearchgate.net

Alpha-Cleavage : Cleavage of the bond between the piperidine nitrogen and the acetyl carbonyl group can generate either the 2-ethylpiperidine (B74283) cation or an azidoacetyl radical, with the charge being retained on the more stable fragment. electronicsandbooks.comnih.gov

Ring Fragmentation : The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments. nih.govscielo.br

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₆N₄O)

| m/z (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 196 | [C₉H₁₆N₄O]⁺• | Molecular Ion [M]⁺• |

| 168 | [C₉H₁₆N₂O]⁺• | Loss of N₂ from azide |

| 112 | [C₇H₁₄N]⁺ | 2-ethylpiperidine cation |

| 84 | [C₄H₈N₂O]⁺• | Azidoacetyl cation radical |

| 83 | [C₅H₉N]⁺• | Loss of ethyl group |

| Note: These are predicted fragments; their relative abundance depends on the ionization conditions. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence for the structure in solution or the gas phase, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.gov Although no public crystal structure for this compound is currently available, this technique would provide definitive proof of its atomic connectivity, as well as precise bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would resolve key conformational questions. researchgate.net The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. iucr.org The analysis would confirm the orientation of the C2-ethyl substituent, which is predicted to be in the more sterically favorable equatorial position. Furthermore, it would reveal the geometry and planarity of the tertiary amide bond and the rotational conformation of the azidoacetyl group relative to the piperidine ring. researchgate.net

Advanced Analytical Approaches for In-Situ Reaction Monitoring and Mechanistic Probing (e.g., EPR)

Beyond static structural characterization, advanced analytical methods can be applied to monitor the formation of this compound in real-time and to probe reactive intermediates that may be formed from it.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. ubc.ca The parent molecule, this compound, is a closed-shell, diamagnetic compound and is therefore EPR-silent. However, organic azides are known precursors to nitrenes, which are highly reactive intermediates with a triplet ground state (two unpaired electrons). acs.orgpurdue.edu Photolysis or thermolysis of the azide group can lead to the expulsion of N₂ and the formation of the corresponding triplet nitrene. ubc.ca EPR spectroscopy would be the ideal technique to detect and characterize this paramagnetic nitrene intermediate, providing insight into its electronic structure and reactivity. researchgate.netnih.gov

Furthermore, in-situ reaction monitoring using spectroscopic techniques like FTIR (ReactIR) or Raman spectroscopy allows for the real-time tracking of a chemical reaction's progress. rsc.orgdurham.ac.uk For the synthesis of this compound (e.g., from 2-ethylpiperidine and an azidoacetylating agent), one could continuously monitor the concentration of reactants and products by tracking the characteristic IR absorbances of key functional groups. youtube.com For instance, the disappearance of a secondary amine N-H peak and the simultaneous appearance of the strong azide and amide C=O peaks would provide valuable kinetic data, enabling reaction optimization and mechanistic understanding. acs.orgspectroscopyonline.com

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1-(Azidoacetyl)-2-ethylpiperidine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via acylation of 2-ethylpiperidine with azidoacetyl chloride. Optimization involves controlling reaction temperature (0–5°C to minimize azide decomposition), using anhydrous solvents (e.g., dichloromethane), and stoichiometric equivalence of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Yield improvements (≥70%) are achieved by slow addition of acylating agents and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms functional groups (e.g., azide resonance at ~210 ppm in ¹³C NMR). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Mass spectrometry (HRMS) validates molecular weight. Infrared spectroscopy (IR) detects azide stretching (~2100 cm⁻¹). Impurity profiling follows ICH Q3A guidelines, using spiked standards to identify byproducts .

Q. How should this compound be stored to maintain stability during long-term research use?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent azide degradation. Avoid exposure to moisture (use molecular sieves) and light. Regular stability testing via HPLC every 6 months monitors decomposition. Lyophilization may enhance shelf life for aqueous solutions .

Advanced Research Questions

Q. What enzymatic strategies can enable stereoselective modification of this compound for chiral derivative synthesis?

- Methodological Answer : Lipases (e.g., Candida antarctica) or proteases catalyze enantioselective acylation/hydrolysis. For example, kinetic resolution of racemic mixtures using immobilized enzymes in biphasic systems (e.g., tert-butyl methyl ether/buffer pH 7.0) achieves >90% enantiomeric excess. Reaction monitoring via chiral HPLC (Chiralpak AD-H column) guides optimization .

Q. How can mechanistic studies elucidate the reactivity of the azide group in this compound under diverse reaction conditions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states for azide participation in Staudinger or Huisgen cycloaddition reactions. Validate experimentally using kinetic studies (e.g., varying solvents, temperatures) and trapping intermediates (e.g., phosphine adducts). In-situ IR monitors azide consumption rates .

Q. What statistical approaches resolve contradictions in bioactivity data for this compound across pharmacological models?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Reproduce experiments with standardized conditions (e.g., ATP concentration, incubation time). Use Bland-Altman plots to assess inter-lab variability. Meta-analysis of published data clarifies dose-response trends .

Q. How can impurity profiles of this compound be controlled during scale-up synthesis for preclinical studies?

- Methodological Answer : Implement Quality by Design (QbD) principles: Define critical process parameters (CPPs) like pH, mixing speed, and temperature. Use Design of Experiments (DoE) to optimize CPPs and minimize impurities (e.g., unreacted 2-ethylpiperidine). On-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, enable real-time monitoring .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound in drug discovery pipelines?

- Methodological Answer : Use hepatic microsomal assays (human or rodent) to measure intrinsic clearance. LC-MS/MS quantifies parent compound depletion. Compare results with cytochrome P450 inhibition assays (CYP3A4/2D6) to identify metabolic hotspots. Physiologically-based pharmacokinetic (PBPK) modeling predicts in vivo behavior .

Guidance for Experimental Design

- Data Collection Frameworks : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For pharmacokinetic studies, adopt PICO (Population: cell lines; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀) .

- Critical Analysis : Triangulate NMR, HPLC, and bioassay data to address anomalies (e.g., bioactivity without purity correlation). Member checking with peer reviewers ensures interpretative rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.